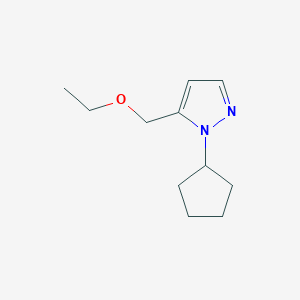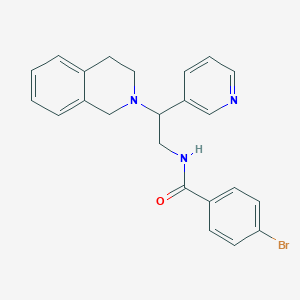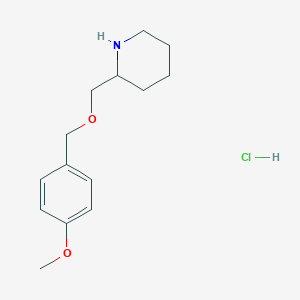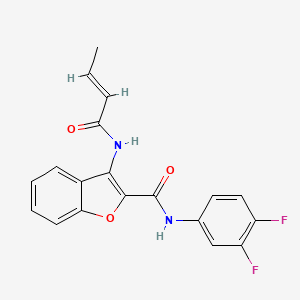
1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole, also known as CPEMP, is a chemical compound that has gained attention in the scientific community for its potential pharmacological properties. CPEMP is a pyrazole derivative that has shown promise in various fields of research, including neuroscience and oncology.
Mécanisme D'action
The mechanism of action of 1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neuroscience, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress. In oncology, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different systems. In neuronal cells, this compound has been shown to increase the expression of antioxidant enzymes and decrease the production of reactive oxygen species. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, this compound has shown promise in various fields of research, making it a versatile compound for studying different biological systems. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain systems.
Orientations Futures
There are several future directions for research on 1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole. In neuroscience, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in neurodegenerative diseases. In oncology, further studies are needed to explore the potential of this compound as a chemotherapeutic agent and to investigate its efficacy in combination with other drugs. Additionally, research is needed to explore the potential of this compound in other fields of research, such as immunology and infectious diseases.
Méthodes De Synthèse
The synthesis of 1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole involves the reaction of cyclopentanone with hydrazine hydrate, followed by the reaction of the resulting cyclopentanone hydrazone with ethyl chloroacetate. The final step involves the reaction of the resulting ethyl 5-cyclopentyl-1H-pyrazole-1-carboxylate with sodium ethoxide.
Applications De Recherche Scientifique
1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole has been studied for its potential therapeutic applications in various fields of research. In neuroscience, this compound has been shown to have a neuroprotective effect against oxidative stress-induced damage in neuronal cells. In oncology, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
1-cyclopentyl-5-(ethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-14-9-11-7-8-12-13(11)10-5-3-4-6-10/h7-8,10H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYDNHKWKJLMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=NN1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2431754.png)




![7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2431761.png)

![Methyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B2431764.png)
![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B2431766.png)
![N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2431767.png)

![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2431770.png)
![4-[(4-Bromophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2431771.png)
![Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B2431776.png)